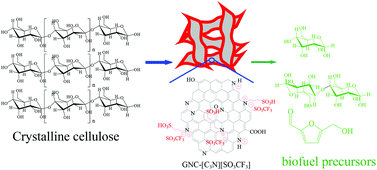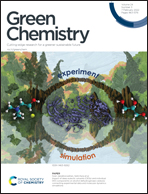Efficient biomass transformations catalyzed by graphene-like nanoporous carbons functionalized with strong acid ionic liquids and sulfonic groups†
Green Chemistry Pub Date: 2014-09-12 DOI: 10.1039/C4GC01052C
Abstract
Strong acid ionic liquids and sulfonic group bifunctional graphene-like nanoporous carbons (GNC-SO3H-ILs) have been synthesized by treating nitrogen containing graphene-like nanoporous carbons (GNCs) with 1,3-propanesultone, ion exchanging with HSO3CF3 or H2SO4. Introducing nitrogen is important for grafting strong acid ionic liquids and sulfonic group in GNCs, which were synthesized from carbonization of a mixture of dicyandiamide or melamine and glucose. GNC-SO3H-ILs possess abundant nanopores, nanosheet structure, good dispersion and controlled acidity. By themselves, they are capable of enhancing the fast diffusion of reactants and products, while increasing the exposure degree of acidic sites in GNC-SO3H-ILs throughout various reactions. The above characteristics resulted in their much improved catalytic activity in biomass transformations such as the production of biodiesel and depolymerization of crystalline cellulose into sugars, which was even comparable to those of homogeneous ionic liquid and mineral acids.

Recommended Literature
- [1] Spin splitting and p-/n-type doping of two-dimensional WSe2/BiIrO3(111) heterostructures†
- [2] Structural and luminescence studies of the new nitridomagnesoaluminate CaMg2AlN3
- [3] Study on drug delivery properties of triblock poly (amino acid) nanomicells
- [4] Synthesis of an electronically conductive hydrogel from a hydrogelator and a conducting polymer†
- [5] Tribochromic compounds, exemplified by 3-dicyclopropylmethylene-5-dicyanomethylene-4-diphenylmethylenetetrahydrofuran-2-one
- [6] Visualizing the distinctly different crystal-to-crystal structural dynamism and sorption behavior of interpenetration-direction isomeric coordination networks†
- [7] Structure and reactivity of small particles: from clusters to aerosols
- [8] Wavelength-modulated femtosecond stimulated raman spectroscopy—approach towards automatic data processing
- [9] Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteries
- [10] Structural stability and thermoelectric property optimization of Ca2Si

Journal Name:Green Chemistry
research_products
-
CAS no.: 855474-56-5
-
CAS no.: 1950586-56-7
-
CAS no.: 514216-44-5









